The Profile of EB-1010: A Triple Reuptake Inhibitor
The Profile of EB-1010: A Triple Reuptake Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
EB-1010, also known as Amitifadine and DOV-21,947, is a novel psychoactive compound investigated for its potential as a treatment for major depressive disorder (MDD).[1][2] Its pharmacological profile is characterized by its action as a triple reuptake inhibitor (TRI), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[1][2][3] This guide provides a comprehensive technical overview of the preclinical data available for EB-1010, focusing on its quantitative pharmacology, the experimental protocols used for its characterization, and a visualization of its mechanism of action.
Core Mechanism of Action: Triple Reuptake Inhibition
EB-1010's primary mechanism of action is the inhibition of the serotonin, norepinephrine, and dopamine transporters.[1][2][3] By binding to these transporters, EB-1010 blocks the reabsorption of their respective neurotransmitters from the synaptic cleft. This leads to an increase in the extracellular concentrations of serotonin, norepinephrine, and dopamine, thereby enhancing monoaminergic neurotransmission.[1][4] This enhanced signaling is believed to be the underlying basis for its potential antidepressant effects.[1] In vivo microdialysis studies have confirmed that amitifadine effectively increases the extracellular levels of all three monoamines.[5]
The in vitro inhibitory potency of EB-1010 shows a particular profile in its affinity for the three transporters. Some reports indicate a relative inhibitory ratio of approximately 1:2:8 for SERT:NET:DAT, respectively.[1][5][6] This balanced modulation of the three key neurotransmitter systems involved in mood regulation has been a significant area of interest in the development of new antidepressant therapies, with the potential to address a broader range of depressive symptoms, including anhedonia, which is linked to dopaminergic pathways.[7][8][9]
Figure 1: Mechanism of Action of EB-1010 at the Synapse.
Quantitative Pharmacology
The following tables summarize the in vitro binding affinities (Ki) and reuptake inhibition potencies (IC50) of EB-1010 for the human monoamine transporters. These values are crucial for understanding the compound's potency and selectivity.
| Target Transporter | Binding Affinity (Ki) in nM |
| Serotonin Transporter (SERT) | 99[1][4] |
| Norepinephrine Transporter (NET) | 262[1][4] |
| Dopamine Transporter (DAT) | 213[1][4] |
| Table 1: In Vitro Binding Affinity of EB-1010. |
| Target Transporter | Reuptake Inhibition (IC50) in nM |
| Serotonin (SERT) | 12 - 76[4][10] |
| Norepinephrine (NET) | 23[4] |
| Dopamine (DAT) | 96 - 204[4][10] |
| Table 2: In Vitro Reuptake Inhibition of EB-1010. |
Experimental Protocols
The following sections detail the methodologies employed to determine the binding affinity and functional inhibitory potency of EB-1010 at the human serotonin, norepinephrine, and dopamine transporters.
Cell Culture and Transporter Expression
-
Cell Line: Human Embryonic Kidney (HEK-293) cells were utilized for these assays.[1][4]
-
Transfection: The cells were stably transfected to express the respective human recombinant transporters: SERT, NET, or DAT.[1][4] This ensures that the assays specifically measure the interaction of EB-1010 with the target of interest.
Radioligand Binding Assays
The objective of these assays was to determine the binding affinity (Ki) of EB-1010 for each of the monoamine transporters.
-
Membrane Preparation: Membranes were prepared from the transfected HEK-293 cells expressing high concentrations of the target transporters.[2]
-
Competition Binding: Competition binding experiments were performed by incubating the cell membranes with a specific radioligand for each transporter and increasing concentrations of EB-1010.[1][2]
-
Data Analysis: The concentration of EB-1010 that displaces 50% of the radioligand (IC50) is determined. This value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vitro Reuptake Inhibition Assays
These assays were conducted to measure the functional potency (IC50) of EB-1010 in inhibiting the reuptake of neurotransmitters into the cells.
-
Cell Preparation: Whole HEK-293 cells expressing the respective transporters were used for the reuptake assays.[1]
-
Assay Procedure: The cells were incubated with a radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and varying concentrations of EB-1010.
-
Measurement: The amount of radiolabeled substrate taken up by the cells was measured.
-
Data Analysis: Concentration-response curves were generated to determine the IC50 value, which is the concentration of EB-1010 required to inhibit 50% of the neurotransmitter reuptake.[1]
Figure 2: Experimental Workflow for In Vitro Characterization of EB-1010.
Preclinical Efficacy and Clinical Development
Preclinical studies in animal models of depression, such as the forced swim test, demonstrated the antidepressant-like potential of EB-1010.[5] These promising preclinical findings led to its advancement into clinical trials.[8] Early phase clinical trials in patients with major depressive disorder suggested that amitifadine was efficacious and well-tolerated.[5][8] However, subsequent larger clinical trials did not demonstrate a statistically significant antidepressant effect at the doses tested, which led to the discontinuation of its development for MDD.[2]
Conclusion
EB-1010 (Amitifadine) is a well-characterized triple reuptake inhibitor with a distinct in vitro pharmacological profile. Its ability to potently inhibit the reuptake of serotonin, norepinephrine, and dopamine highlighted a promising therapeutic strategy for major depressive disorder. While it did not ultimately achieve clinical success for this indication, the extensive preclinical data, including its binding affinities, reuptake inhibition potencies, and the methodologies used for their determination, provide valuable insights for the ongoing research and development of novel antidepressants and other CNS-acting agents. The exploration of triple reuptake inhibitors continues to be an area of interest in the pursuit of more effective and broadly acting treatments for depression and other neuropsychiatric disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Scholars@Duke publication: Amitifadine hydrochloride: Triple reuptake inhibitor treatment of depression [scholars.duke.edu]
- 6. mhc [mhc.kglmeridian.com]
- 7. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]
- 8. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.plos.org [journals.plos.org]
